Cas no 53112-33-7 (2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2-methyl-3,4-dihydro-1H-isoquinoline,hydrochloride
- N-METHYL-1,2,3,4-TETRAHYDROISOQUINOL-INE HYDROCHLORIDE
- CHEMBL545413
- MFCD00267618
- n-methyl-1,2,3,4-tetrahydroisoquinoline hcl
- 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE HYDROCHLORIDE
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline HCl
- 2-Methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- AKOS016008800
- 53112-33-7
- AS-38488
- CS-0197549
-
- MDL: MFCD00267618
- Inchi: 1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H
- InChI Key: ZNQJFIFFHMOZQQ-UHFFFAOYSA-N
- SMILES: Cl.N1(C)CC2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 183.0814771g/mol
- Monoisotopic Mass: 183.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223733-10mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
53112-33-7 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M223733-50mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
53112-33-7 | 50mg |
$ 219.00 | 2023-09-07 | ||
| TRC | M223733-100mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride |
53112-33-7 | 100mg |
$ 304.00 | 2023-09-07 | ||
| Alichem | A189006595-250mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 250mg |
$205.80 | 2023-09-01 | |
| Alichem | A189006595-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 1g |
$490.00 | 2023-09-01 | |
| Alichem | A189006595-5g |
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 5g |
$1543.50 | 2023-09-01 | |
| Chemenu | CM143910-1g |
2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 1g |
$436 | 2021-08-05 | |
| Chemenu | CM143910-5g |
2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 5g |
$1306 | 2021-08-05 | |
| Chemenu | CM143910-1g |
2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
53112-33-7 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB462490-250 mg |
2-Methyl-1,2,3,4-tetrahydroisoquinoline HCl; . |
53112-33-7 | 250MG |
€592.60 | 2023-07-18 |
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction to 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 53112-33-7)
2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 53112-33-7) is a significant compound in the field of medicinal chemistry and pharmacology. This compound is a hydrochloride salt of 2-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinoline (THIQ). THIQs are a class of alkaloids that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The chemical structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a methyl group at the 2-position and a hydrochloride salt. The tetrahydroisoquinoline scaffold is known for its ability to interact with various biological targets, including receptors and enzymes. This structural feature makes it an attractive candidate for drug discovery and development.
In recent years, extensive research has been conducted to explore the pharmacological properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Studies have shown that this compound exhibits a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential anti-cancer activity. These findings have sparked interest in its potential use as a therapeutic agent for various diseases.
Neuroprotective Effects: One of the most notable properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is its neuroprotective activity. Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis. A study published in the Journal of Neurochemistry in 2020 reported that 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly reduced neuronal cell death induced by hydrogen peroxide and glutamate toxicity. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways and enhance antioxidant defenses.
Anti-Inflammatory Properties: Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders and cancer. Recent studies have shown that 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride possesses potent anti-inflammatory properties. A study published in the Journal of Inflammation Research in 2019 found that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced the expression of inflammatory markers in animal models of inflammatory diseases.
Potential Anti-Cancer Activity: The anti-cancer potential of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has also been investigated. A study published in the International Journal of Cancer in 2018 reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying its anti-cancer activity involves the induction of apoptosis and cell cycle arrest. Further research is needed to fully elucidate the molecular targets and pathways involved.
Synthetic Routes: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been well-documented in the literature. One common synthetic route involves the Pictet-Spengler reaction between 1-methyltryptamine and formaldehyde followed by reduction and salt formation. This method provides a straightforward and efficient way to produce the compound on a laboratory scale. However, optimizing the synthetic process for large-scale production remains an ongoing challenge.
Analytical Methods: Accurate analytical methods are crucial for characterizing and quantifying 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. High-performance liquid chromatography (HPLC) is widely used for its separation and quantification due to its high sensitivity and resolution. Mass spectrometry (MS) is another powerful tool for confirming the identity and purity of the compound. These analytical techniques are essential for ensuring the quality control of pharmaceutical products containing this compound.
Clinical Trials: While preclinical studies have provided promising results regarding the therapeutic potential of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, clinical trials are necessary to evaluate its safety and efficacy in humans. Several Phase I clinical trials are currently underway to assess the pharmacokinetics and tolerability of this compound in healthy volunteers. Preliminary data suggest that it is well-tolerated at low doses with no significant adverse effects observed.
FUTURE DIRECTIONS: The future prospects for 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for specific therapeutic applications. Additionally, efforts are being made to develop novel derivatives with enhanced potency and selectivity. These advancements could lead to new treatments for a variety of diseases where current therapies are limited or ineffective.
In conclusion, 2-Methyl-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride (CAS No. 53112-33-7) is a versatile compound with significant potential in medicinal chemistry and pharmacology. Its diverse biological activities make it an attractive candidate for drug development across multiple therapeutic areas. As research continues to advance our understanding of this compound's properties and mechanisms of action,< strong >it holds great promise for improving patient outcomes in various medical conditions.
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